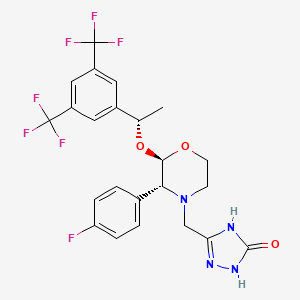
5-(((2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
説明
Isomer of Aprepitant
生物活性
The compound 5-(((2R,3R)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one, commonly referred to as (S,R,S)-Aprepitant or its derivatives, has garnered attention due to its significant biological activity, particularly in the context of antiemetic properties and antimicrobial efficacy. This article explores its biological activity through various studies and findings.
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- CAS Number : 172822-29-6
- IUPAC Name : 3-[[(2S,3R)-2-[(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Antiemetic Activity
Aprepitant is primarily known for its role as an antiemetic agent. It functions as a selective antagonist of the neurokinin 1 (NK1) receptor, which is involved in the vomiting reflex. Clinical studies have demonstrated that Aprepitant is effective in preventing nausea and vomiting associated with chemotherapy and surgery.
Key Findings :
- Aprepitant significantly reduces the incidence of acute and delayed nausea and vomiting in patients receiving highly emetogenic chemotherapy.
- In combination with other antiemetics like ondansetron and dexamethasone, Aprepitant enhances overall antiemetic efficacy.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds related to Aprepitant. Studies show that derivatives containing the trifluoromethyl group exhibit potent antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study examined several derivatives of the trifluoromethyl-substituted phenyl moiety for their ability to inhibit bacterial growth:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound 11 | 1 µg/mL | Staphylococcus aureus |
| Compound 28 | 1 µg/mL | Enterococcus faecalis |
| Compound 29 | 0.5 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) |
The compounds demonstrated significant activity against biofilms formed by S. aureus and E. faecalis, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
The biological activity of Aprepitant and its derivatives can be attributed to their structural features:
- The presence of the triazole ring enhances interaction with biological targets.
- The trifluoromethyl group contributes to increased lipophilicity and membrane permeability, facilitating better absorption and distribution within biological systems.
特性
IUPAC Name |
3-[[(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-NXXCRTJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















